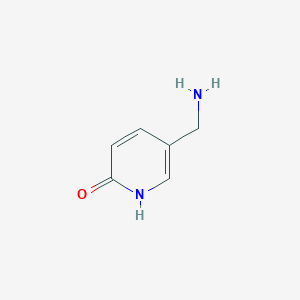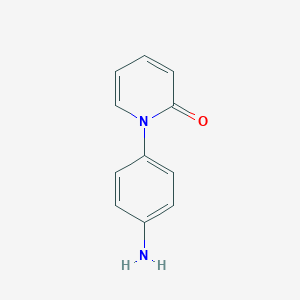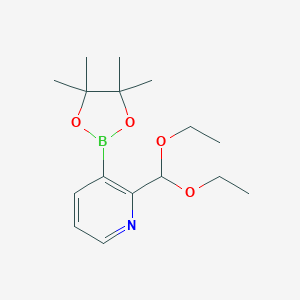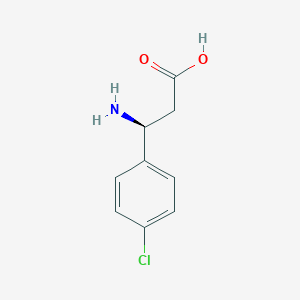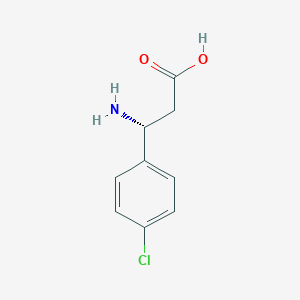
1-(2,6-dimetilfenil)-1H-pirrol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2,6-dimethylphenyl group and an aldehyde functional group at the 3-position
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2,6-dimethylphenyl isocyanate and N-(2,6-dimethylphenyl)-5-phenylimidazo , have been reported to interact with various biological targets. For instance, N-(2,6-dimethylphenyl)-5-phenylimidazo has been found to target Tyrosine-protein kinase Lck in humans .
Mode of Action
For example, Metalaxyl-M, a compound with a similar structure, disrupts fungal nucleic acid synthesis - RNA polymerase 1 .
Biochemical Pathways
A compound with a similar structure, (2,6-dimethylphenyl)arsonic acid, has been reported to induce apoptosis through the mitochondrial pathway . Another compound, dihydropyridinates (DHP − s), has been reported to influence the electronic structure and in turn hydride transfer chemistry .
Pharmacokinetics
A compound with a similar structure, 4-amino-n-(2,6-dimethylphenyl)benzamide (ly201116), was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration .
Result of Action
A compound with a similar structure, tris(2,6-dimethylphenyl) phosphate (tdmpp), has been reported to impair sexual differentiation of the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of 2,6-dimethylphenylhydrazine with an appropriate aldehyde, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: Industrial production of 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
2,6-Dimethylphenol: A precursor in the synthesis of 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.
1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde: A structural isomer with the aldehyde group at the 2-position.
1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid: An oxidation product of the aldehyde compound.
Uniqueness: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyrrole ring with a 2,6-dimethylphenyl group and an aldehyde functional group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-11(2)13(10)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWMIOYSRBPAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)
